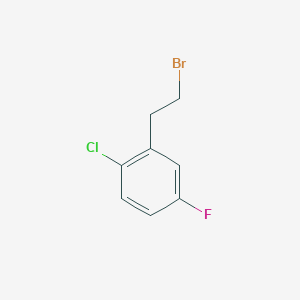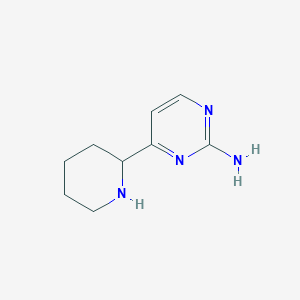
4-(Piperidin-2-YL)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-2-YL)pyrimidin-2-amine is a heterocyclic organic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for drug design and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-YL)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with a piperidine derivative under suitable conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidin-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for introducing halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
4-(Piperidin-2-YL)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect cell proliferation, survival, and apoptosis.
Comparaison Avec Des Composés Similaires
- 4-(Piperidin-4-yl)pyrimidin-2-amine
- 4-(Piperidin-1-yl)pyrimidin-2-amine
- 4-(Piperidin-3-yl)pyrimidin-2-amine
Comparison: 4-(Piperidin-2-YL)pyrimidin-2-amine is unique due to the specific positioning of the piperidine ring on the pyrimidine scaffold. This positioning can influence the compound’s binding affinity and selectivity for molecular targets, making it distinct from other similar compounds. The presence of the piperidine ring at the 2-position may enhance its pharmacokinetic properties and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H14N4 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-piperidin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h4,6-7,11H,1-3,5H2,(H2,10,12,13) |
Clé InChI |
UHUZDDYRARRRRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



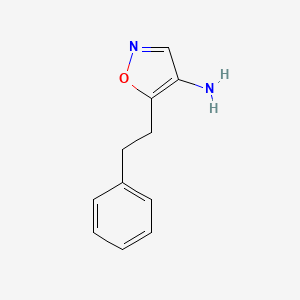
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
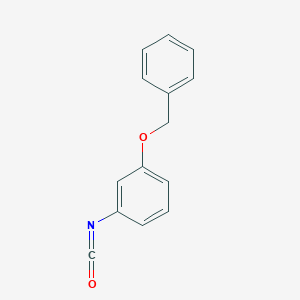
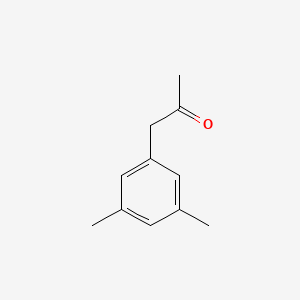
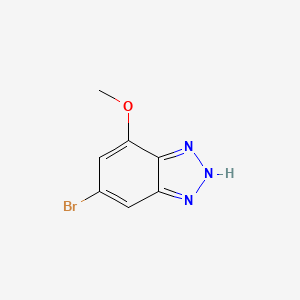
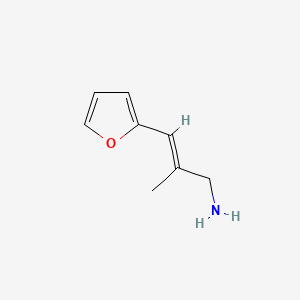
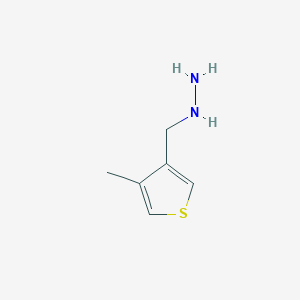

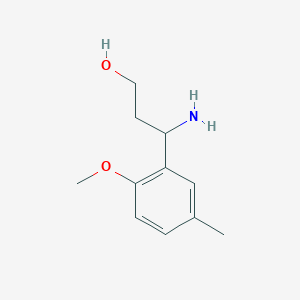
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


